

Best practices for long-term storage of TL-895

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	TL-895	
Cat. No.:	B8197429	Get Quote

Technical Support Center: TL-895

Welcome to the technical support center for **TL-895**, a novel kinase inhibitor for research use. This guide provides best practices for long-term storage, reconstitution, and handling of **TL-895**, along with troubleshooting advice to ensure the integrity and performance of the compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized powder of TL-895 upon receipt?

For long-term storage, the lyophilized powder of **TL-895** should be stored at -20°C or colder, protected from light.[1] While the lyophilized powder is stable for short periods at room temperature during shipping, immediate transfer to a freezer upon receipt is recommended to maximize shelf life.[2][3] Ensure the container is tightly sealed to prevent moisture absorption, as the compound is hygroscopic.[3]

Q2: What is the recommended solvent for reconstituting **TL-895**?

TL-895 is soluble in dimethyl sulfoxide (DMSO). We recommend preparing a high-concentration stock solution in 100% DMSO. For cell-based assays, ensure the final concentration of DMSO in your experimental medium is non-toxic to your cells (typically <0.5%).

Q3: How do I prepare a stock solution from the lyophilized powder?

To prepare a stock solution, first allow the vial to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.[3] Briefly centrifuge the vial to ensure all the powder is at the bottom.[4][5] Add the calculated volume of DMSO to the vial to achieve your desired stock concentration (e.g., 10 mM). Cap the vial and vortex gently or sonicate until the powder is fully dissolved. The solution should be clear.

Q4: How should I store the reconstituted stock solution of TL-895?

Once reconstituted in DMSO, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2][5] These aliquots should be stored in tightly sealed vials at -20°C or -80°C for long-term stability. For daily use, a working aliquot can be stored at 4°C for up to one week.

Q5: I can't see any powder in the vial. Is it empty?

TL-895 is supplied in small quantities and the lyophilized powder can appear as a thin, almost invisible film or a small pellet.[2] During shipping, the powder may have coated the walls or cap of the vial.[2] We recommend centrifuging the vial before opening and proceeding with the reconstitution protocol by adding the solvent directly to the vial.[5]

Troubleshooting Guide

Issue 1: **TL-895** powder does not dissolve completely in DMSO.

- Possible Cause 1: Insufficient mixing or time.
 - Solution: After adding DMSO, vortex the solution for at least 30 seconds. If particulates remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.
- Possible Cause 2: The solution is supersaturated.
 - Solution: Check your calculations to ensure you have not exceeded the solubility limit of TL-895 in DMSO. If necessary, add more solvent to decrease the concentration.
- Possible Cause 3: The compound may have degraded due to improper storage.

 Solution: Review your storage conditions. If the lyophilized powder was exposed to moisture or high temperatures for an extended period, its properties may have changed.[6]
 [7]

Issue 2: Precipitate forms in my stock solution after freezing and thawing.

- Possible Cause 1: The compound is crashing out of solution at low temperatures.
 - Solution: Before use, ensure the thawed aliquot is brought to room temperature and vortexed thoroughly to redissolve any precipitate.[8] If the problem persists, consider preparing a lower concentration stock solution.
- Possible Cause 2: Repeated freeze-thaw cycles.
 - Solution: Always aliquot your stock solution into single-use volumes after the initial reconstitution to minimize freeze-thaw cycles.[2]

Issue 3: Inconsistent results between experiments using the same stock solution.

- Possible Cause 1: Incomplete dissolution of the compound.
 - Solution: Always ensure your stock solution is fully dissolved and homogenous before making dilutions. Visually inspect for any precipitate before use.
- Possible Cause 2: Degradation of the compound in the stock solution.
 - Solution: Avoid storing working dilutions in aqueous buffers for extended periods. Prepare
 fresh dilutions for each experiment from a frozen DMSO stock. If a stock solution is old or
 has been stored improperly, its potency may be reduced.[9] Perform a quality control
 check if degradation is suspected.

Long-Term Storage Stability Data

The stability of **TL-895** was assessed over a 24-month period under different storage conditions. The percentage of intact compound was quantified by HPLC-MS analysis.

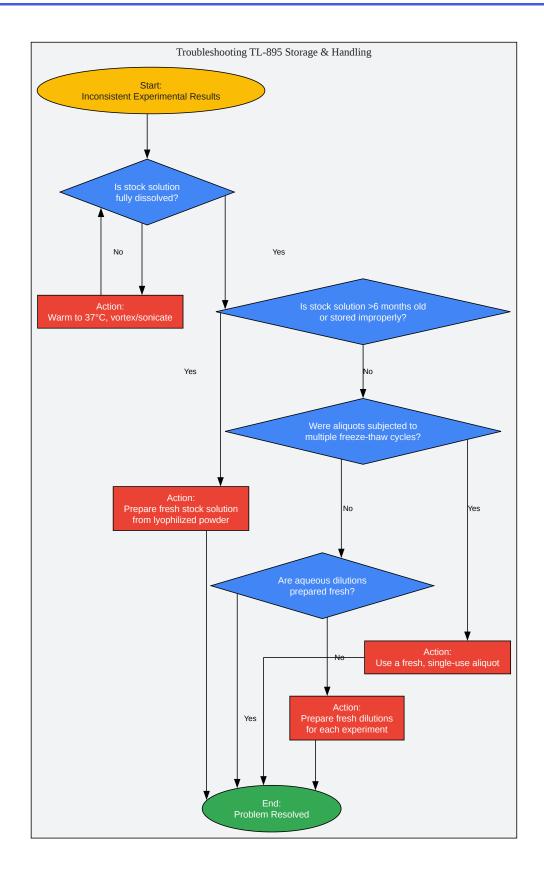
Storage Condition	Format	Purity after 6 months	Purity after 12 months	Purity after 24 months
-80°C	Lyophilized Powder	>99%	>99%	>99%
-20°C	Lyophilized Powder	>99%	>99%	98.5%
4°C	Lyophilized Powder	99%	97.2%	94.1%
25°C (Room Temp)	Lyophilized Powder	98%	95.0%	85.3%
-80°C	10 mM in DMSO	>99%	>99%	98.9%
-20°C	10 mM in DMSO	>99%	98.6%	96.5%
4°C	10 mM in DMSO	97%	93.1%	Not Recommended

Experimental Protocol: Assessing TL-895 Stability by HPLC-MS

This protocol outlines a method to assess the chemical stability of **TL-895** in solution under various conditions.

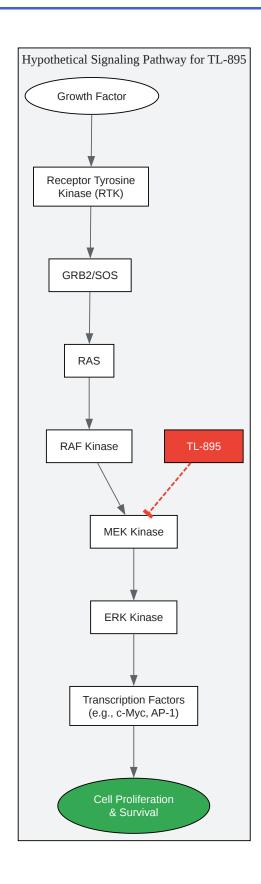
1. Materials:

- TL-895 (lyophilized powder and/or 10 mM DMSO stock)
- DMSO (Anhydrous)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Acetonitrile (ACN), HPLC grade
- Formic Acid, LC-MS grade


- Water, LC-MS grade
- HPLC vials
- 2. Method:
- Prepare Test Solutions:
 - Prepare a 1 μM solution of **TL-895** in PBS, pH 7.4, from your DMSO stock solution.
 - Prepare a 1 μM solution of **TL-895** in cell culture medium relevant to your experiments.
- Incubation:
 - Incubate the prepared solutions at 37°C.
 - Collect aliquots (time points) at 0, 1, 2, 4, 8, and 24 hours.
 - Immediately quench the reaction by mixing the aliquot 1:1 with cold ACN containing an internal standard.
- Sample Analysis:
 - Centrifuge the quenched samples to precipitate proteins and salts.
 - Transfer the supernatant to HPLC vials for analysis.
- HPLC-MS Conditions:
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm).
 - Mobile Phase A: Water with 0.1% Formic Acid.
 - Mobile Phase B: ACN with 0.1% Formic Acid.
 - Gradient: A suitable gradient to separate TL-895 from potential degradants (e.g., 5-95% B over 5 minutes).

- Detection: Mass spectrometry (MS) in positive ion mode, monitoring the parent mass of TL-895.
- Data Analysis:
 - Quantify the peak area of the **TL-895** parent ion at each time point.
 - Normalize the peak area to the internal standard.
 - Calculate the percentage of **TL-895** remaining at each time point relative to time 0.

Visualizations



Click to download full resolution via product page

Caption: Troubleshooting workflow for inconsistent experimental results with **TL-895**.

Click to download full resolution via product page

Caption: TL-895 acts as an inhibitor of MEK in the MAPK/ERK signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. captivatebio.com [captivatebio.com]
- 3. verifiedpeptides.com [verifiedpeptides.com]
- 4. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]
- 5. cusabio.com [cusabio.com]
- 6. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. soapmakersjournal.com [soapmakersjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. bocsci.com [bocsci.com]
- To cite this document: BenchChem. [Best practices for long-term storage of TL-895].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b8197429#best-practices-for-long-term-storage-of-tl-895]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com